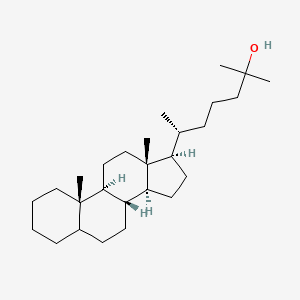

Cholestan-25-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63908-94-1 |

|---|---|

Molecular Formula |

C27H48O |

Molecular Weight |

388.7 g/mol |

IUPAC Name |

(6R)-6-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-2-ol |

InChI |

InChI=1S/C27H48O/c1-19(9-8-16-25(2,3)28)22-13-14-23-21-12-11-20-10-6-7-17-26(20,4)24(21)15-18-27(22,23)5/h19-24,28H,6-18H2,1-5H3/t19-,20?,21+,22-,23+,24+,26+,27-/m1/s1 |

InChI Key |

MXJRUUMQXNYDBA-WOEDOHCHSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Nomenclature and Structural Context of Cholestan 25 Ol

Definition and Classification within Steroids and Oxysterols

Cholestan-25-ol is chemically defined as a cholestanoid, which is a saturated derivative of cholesterol. nih.govwikipedia.org It falls under the broad class of organic molecules known as steroids, characterized by a four-ring core structure. Specifically, it is a C27-steroid. nih.gov The fundamental structure is the cholestane (B1235564) ring system, a saturated tetracyclic hydrocarbon. wikipedia.org

This compound is also classified as an oxysterol. Oxysterols are oxygenated derivatives of cholesterol or its precursors, featuring additional hydroxyl, keto, or epoxy groups. libretexts.orgnih.gov In the case of this compound, the defining feature is the hydroxyl (-OH) group located at the 25th carbon position of the cholestane side chain. This places it in the category of side-chain oxysterols. nih.gov

Relationship to 25-Hydroxycholesterol (B127956) (Cholest-5-en-3β,25-diol) and Related Cholestanoids

This compound is structurally very similar to the more widely known 25-hydroxycholesterol (25-HC). The key distinction between the two lies in the saturation of the steroid nucleus. This compound possesses a fully saturated cholestane ring structure, whereas 25-hydroxycholesterol has a double bond between the 5th and 6th carbon atoms (cholest-5-ene ring). nih.govebi.ac.uk Both share the characteristic hydroxyl group at the C-25 position. nih.gov

25-hydroxycholesterol is a biologically important oxysterol produced from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H). libretexts.orgnih.gov It is involved in various physiological processes, including the regulation of cholesterol homeostasis and immune responses. nih.govnih.gov

Other related cholestanoids include cholestanol (B8816890) (specifically 5α-cholestan-3β-ol), which is a saturated derivative of cholesterol with a hydroxyl group at the 3-beta position, and coprostanol (5β-cholestan-3β-ol). nih.govlarodan.com These compounds differ from this compound in the position of their hydroxyl groups.

Stereochemical Considerations and Isomeric Forms Relevant to Biological Activity

The stereochemistry of this compound is a critical aspect influencing its biological function. The cholestane backbone itself has several chiral centers, leading to the possibility of multiple stereoisomers. wikipedia.org The specific three-dimensional arrangement of atoms, particularly at the chiral centers in the steroid nucleus and the side chain, is crucial for its interaction with enzymes and receptors.

A key stereochemical point is the configuration at the C-25 position, which is a chiral center when hydroxylated. This gives rise to two potential diastereoisomers: (25R)-cholestan-ol and (25S)-cholestan-ol. Differentiating between these isomers, such as in the related compound 5β-cholestane-3α,7α,26-triol, can be achieved using techniques like 13C nuclear magnetic resonance (NMR) spectroscopy, which detects subtle differences in the chemical shifts of the side-chain carbons. nih.govresearchgate.net

The biological activity of stereoisomers can vary significantly. For instance, in the context of vitamin D3 derivatives, different A-ring diastereomers exhibit distinct affinities for the vitamin D receptor (VDR) and vitamin D binding protein (DBP), which in turn affects their biological potency. nih.gov While specific research on the differential biological activities of the (25R) and (25S) isomers of this compound is detailed, the principle that stereoisomerism dictates biological function is well-established in steroid biochemistry. nih.gov The natural form of cholesterol and its derivatives typically has a specific stereochemical orientation which is often maintained during metabolic processes. wikipedia.org

Biosynthesis and Biotransformation Pathways of 25 Hydroxycholesterol

De Novo Biosynthesis from Cholesterol

The primary route for the production of 25-hydroxycholesterol (B127956) is the direct hydroxylation of cholesterol. This conversion is predominantly carried out by a specific hydroxylase, with contributions from other enzymes, and can also occur through oxygen-independent mechanisms.

Enzymatic Conversion by Cholesterol 25-Hydroxylase (CH25H)

The principal enzyme responsible for the synthesis of 25-hydroxycholesterol is Cholesterol 25-hydroxylase (CH25H). nih.govfrontiersin.org This enzyme, located in the endoplasmic reticulum, catalyzes the introduction of a hydroxyl group at the 25th carbon position of cholesterol. frontiersin.orgfrontiersin.org The expression of CH25H and the subsequent production of 25-HC are linked to inflammatory and immune responses. nih.gov For instance, CH25H has been identified as an interferon-stimulated gene, and its expression can be upregulated in immune cells exposed to inflammatory agents. frontiersin.orgnih.gov The reaction catalyzed by CH25H utilizes molecular oxygen and NADPH as a cofactor. nih.gov This enzymatic conversion is a critical step in regulating cholesterol homeostasis, as 25-HC is a potent suppressor of cholesterol biosynthesis. frontiersin.orgelsevierpure.com

Contribution of Other Cytochrome P450 Enzymes (e.g., CYP27A1, CYP46A1, CYP3A4)

While CH25H is the primary enzyme for 25-HC synthesis, other cytochrome P450 (CYP) enzymes can also contribute to its formation, although often as a minor product. nih.govnih.gov

CYP27A1 (Sterol 27-hydroxylase): Located in the mitochondria, CYP27A1 is primarily involved in the alternative pathway of bile acid synthesis. wikipedia.orgnih.gov However, it can also hydroxylate cholesterol at the C25 position to produce 25-HC. nih.govnih.govsemanticscholar.org Studies have shown that mitochondria can synthesize 25HC, a process attributed to CYP27A1. researchgate.netnih.gov In fact, it has been proposed that cholesterol is hydroxylated by CYP27A1 in the mitochondria to form 25-HC, which can then be further metabolized. plos.orgresearchgate.net

CYP46A1 (Cholesterol 24-hydroxylase): This brain-specific microsomal enzyme is mainly responsible for converting cholesterol to 24S-hydroxycholesterol. nih.govwikipedia.org However, it has been reported to produce small amounts of 25-HC as well. nih.govnih.gov In vitro studies with purified CYP46A1 have shown its capability to further hydroxylate its primary product, 24-hydroxycholesterol, to 24,25- and 24,27-dihydroxycholesterols, indicating a degree of substrate promiscuity that could include 25-hydroxylation of cholesterol. frontiersin.org

CYP3A4: This highly versatile enzyme, predominantly found in the liver and intestine, is known for its role in metabolizing a wide range of xenobiotics and endogenous compounds. nih.gov Research has provided strong evidence that CYP3A4 can catalyze the 25-hydroxylation of cholesterol. nih.govresearchgate.net Studies have shown a positive correlation between serum levels of 25-hydroxycholesterol and 4β-hydroxycholesterol, a known marker of CYP3A4 activity. nih.gov

| Enzyme | Primary Function | Location | Contribution to 25-HC Synthesis |

| CH25H | Cholesterol 25-hydroxylation | Endoplasmic Reticulum | Major pathway |

| CYP27A1 | Sterol 27-hydroxylation (bile acid synthesis) | Mitochondria | Minor pathway |

| CYP46A1 | Cholesterol 24-hydroxylation | Endoplasmic Reticulum (primarily brain) | Minor pathway |

| CYP3A4 | Xenobiotic and steroid metabolism | Endoplasmic Reticulum (primarily liver) | Significant contributor, particularly in humans |

Oxygen-Independent Hydroxylation Mechanisms (e.g., Molybdoenzyme C25 Dehydrogenase)

In anaerobic environments, such as in certain bacteria, an oxygen-independent mechanism for cholesterol hydroxylation exists. nih.govnih.gov The β-proteobacterium Sterolibacterium denitrificans utilizes a novel molybdoenzyme, steroid C25 dehydrogenase, to hydroxylate the tertiary C25 atom of the cholesterol side chain, forming a tertiary alcohol. nih.govnih.gov This enzyme is a heterotrimer containing a molybdenum cofactor, iron-sulfur clusters, and a heme b, and is likely located in the periplasm. nih.govnih.gov This oxygen-independent hydroxylation is a key initial step in the anaerobic degradation of cholesterol. nih.govnih.govconsensus.app The genes encoding the subunits of this C25 dehydrogenase have been identified in the genome of S. denitrificans. researchgate.net

Further Metabolism of 25-Hydroxycholesterol

Once formed, 25-hydroxycholesterol can undergo further metabolic transformations, primarily through hydroxylation and sulfation, leading to the formation of various derivatives with distinct biological activities.

Hydroxylation to Dihydroxylated Derivatives (e.g., 7α,25-dihydroxycholesterol by CYP7B1)

25-hydroxycholesterol serves as a substrate for the enzyme oxysterol 7α-hydroxylase, encoded by the CYP7B1 gene. wikipedia.orgmybiosource.com This enzyme, located in the endoplasmic reticulum, catalyzes the introduction of a hydroxyl group at the 7α position of 25-HC, resulting in the formation of 7α,25-dihydroxycholesterol. mybiosource.comresearchgate.netuniprot.org This dihydroxylated derivative is a potent ligand for the G protein-coupled receptor GPR183 (also known as EBI2), playing a crucial role in immune cell trafficking and positioning in lymphoid tissues. frontiersin.orgmybiosource.com The synthesis of 7α,25-dihydroxycholesterol from cholesterol is therefore a two-step process involving the sequential actions of CH25H and CYP7B1. frontiersin.org

Sulfation Pathways and Formation of Sulfated Oxysterols (e.g., 25-hydroxycholesterol 3-sulfate by SULT2B1b, 5-cholesten-3β,25-diol disulfate by SULT2A1)

Sulfation is another major metabolic pathway for 25-hydroxycholesterol, leading to the formation of sulfated oxysterols. These reactions are catalyzed by sulfotransferase enzymes.

Formation of 25-hydroxycholesterol 3-sulfate by SULT2B1b: The enzyme hydroxysteroid sulfotransferase 2B1b (SULT2B1b) catalyzes the sulfation of the 3β-hydroxyl group of 25-hydroxycholesterol to form 25-hydroxycholesterol 3-sulfate (25HC3S). nih.govnih.govmdpi.com This sulfated metabolite has been shown to have opposing effects to its precursor, 25-HC, in the regulation of lipid metabolism. nih.gov While 25-HC is a ligand for the liver X receptor (LXR), 25HC3S can act as an LXR antagonist, thereby inhibiting LXR/SREBP-1c signaling and decreasing intracellular lipid levels. nih.govnih.gov The sulfation of 25-HC by SULT2B1b is considered a crucial step in maintaining lipid homeostasis. nih.govfrontiersin.org

Formation of 5-cholesten-3β,25-diol disulfate by SULT2A1: Following the initial sulfation by SULT2B1b, 25-hydroxycholesterol 3-sulfate can undergo a second sulfation reaction. The enzyme sulfotransferase family 2A member 1 (SULT2A1) catalyzes the sulfation of the 25-hydroxyl group, leading to the formation of 5-cholesten-3β,25-diol disulfate (25HCDS). plos.orgresearchgate.netmdpi.com This di-sulfated oxysterol has been identified as a potent regulator of lipid metabolism, capable of inhibiting cholesterol synthesis by suppressing the activity of sterol regulatory element-binding proteins (SREBPs). plos.orgnih.gov The proposed biosynthetic pathway for 25HCDS involves the sequential action of CYP27A1, SULT2B1b, and SULT2A1. plos.orgresearchgate.netresearchgate.net

| Metabolite | Precursor | Key Enzyme(s) | Biological Significance |

| 7α,25-dihydroxycholesterol | 25-hydroxycholesterol | CYP7B1 | Ligand for GPR183, involved in immune cell trafficking |

| 25-hydroxycholesterol 3-sulfate | 25-hydroxycholesterol | SULT2B1b | Regulates lipid metabolism, LXR antagonist |

| 5-cholesten-3β,25-diol disulfate | 25-hydroxycholesterol 3-sulfate | SULT2A1 | Potent inhibitor of cholesterol biosynthesis |

Integration into Primary and Alternative Bile Acid Synthesis Pathways

Cholestan-25-ol, more commonly known as 25-hydroxycholesterol (25-HC), is a key intermediate in the alternative, or acidic, pathway of bile acid synthesis. nih.govnih.govresearchgate.net While the classic (neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), accounts for the majority of bile acid production, the alternative pathway provides an important complementary route for cholesterol catabolism. nih.gov

The alternative pathway is initiated by the hydroxylation of cholesterol at various positions on the side chain, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.govnih.gov CYP27A1 can produce several oxysterols, including 25-HC and (25R)-26-hydroxycholesterol (also referred to as 27-hydroxycholesterol). nih.gov Additionally, 25-HC can be synthesized in the endoplasmic reticulum by the enzyme cholesterol 25-hydroxylase (CH25H). nih.govresearchgate.net

Broader Context of Sterol Biosynthesis Pathways

The formation and metabolism of this compound are intrinsically linked to the broader landscape of sterol biosynthesis, connecting the primary pathway of cholesterol synthesis with the catabolic routes of bile acid production.

Relationship to Cholesterol and Cholestanol (B8816890) Biosynthesis

This compound is a direct downstream metabolite of cholesterol. Its biosynthesis is not limited to a single enzyme but is carried out by a group of hydroxylases that introduce an oxygen function at the C-25 position. The primary enzyme responsible for this conversion is Cholesterol 25-hydroxylase (CH25H), an integral membrane protein located in the endoplasmic reticulum. nih.govnih.gov However, other cytochrome P450 enzymes can also catalyze this reaction, albeit potentially as a side activity. These include:

CYP27A1 (Sterol 27-hydroxylase): A mitochondrial enzyme that is a key initiator of the alternative bile acid pathway. nih.govresearchgate.net

CYP46A1 (Cholesterol 24-hydroxylase): Primarily found in the brain. researchgate.net

CYP3A4: A versatile enzyme predominantly in the liver and intestine, known for its role in drug metabolism. nih.gov

The relationship between this compound and cholestanol is less direct. Cholestanol is a saturated 5α-stanol formed from cholesterol. The major pathway for cholestanol formation involves the conversion of cholesterol to 4-cholesten-3-one, which is then reduced to cholestanol. nih.gov An alternative pathway for cholestanol synthesis proceeds via 7α-hydroxylated intermediates of bile acid synthesis, such as 7α-hydroxy-4-cholesten-3-one. nih.govnih.gov This latter pathway is particularly significant in conditions like cerebrotendinous xanthomatosis, where a deficiency in CYP27A1 leads to an accumulation of bile acid precursors that are shunted into cholestanol production. nih.gov Therefore, while this compound is not a direct precursor to cholestanol, its synthesis is linked to the same pool of cholesterol and some of the same overarching metabolic pathways that can influence cholestanol levels.

Comparative Enzymatic and Genetic Considerations in Different Organisms

The enzymes responsible for this compound synthesis exhibit notable differences across various organisms. The gene encoding Cholesterol 25-hydroxylase (CH25H) has been studied in several vertebrate species, revealing interesting evolutionary and regulatory distinctions.

In vertebrates, the CH25H gene is characteristically located in tandem on the same chromosome as the gene for lysosomal acid lipase (B570770) (LIPA). nih.gov A significant genomic feature across all examined vertebrate CH25H genes is the absence of introns, making it a single-exon gene. researchgate.netnih.gov This is in contrast to the neighboring LIPA gene, which contains multiple exons. nih.gov

Comparative studies show considerable variation in the tissue-specific expression of CH25H. In mice, ch25h is highly expressed in organs such as the lung, heart, kidney, and in peritoneal macrophages. cornell.edufrontiersin.org In humans, however, the basal expression of CH25H in many tissues, including the liver, is relatively low. researchgate.net In the marine teleost, the Chinese tongue sole (Cynoglossus semilaevis), ch25h is highly expressed in the gonad, skin, and muscle, with only moderate expression in the liver. frontiersin.org

Furthermore, the number of CH25H gene copies can differ. Mammalian genomes typically possess a single copy of the CH25H gene. frontiersin.org In contrast, some fish species, such as zebrafish, have multiple subtypes of the ch25h gene, suggesting gene duplication events during evolution. frontiersin.org The amino acid sequence identity of CH25H also varies, with the Chinese tongue sole protein sharing moderate identity (63–76%) with other teleosts and a lower identity (54.6%) with human CH25H. frontiersin.org These differences in gene structure, regulation, and expression patterns likely reflect species-specific roles for this compound in metabolism and immunity.

Molecular Mechanisms and Cellular Regulation by 25 Hydroxycholesterol

Regulation of Cellular Cholesterol Homeostasis

25-hydroxycholesterol (B127956) (25-HC) is a pivotal oxysterol in the intricate network of cellular cholesterol regulation. It orchestrates a multi-pronged approach to maintain cholesterol balance by influencing its synthesis, transport, storage, and removal.

Inhibition of De Novo Cholesterol Synthesis via SREBP Pathway and HMGCR

25-HC is a potent suppressor of de novo cholesterol synthesis, primarily through its influence on the Sterol Regulatory Element-Binding Protein (SREBP) pathway and the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR). nih.govcdnsciencepub.com When intracellular cholesterol levels are high, 25-HC production increases. nih.gov This oxysterol then acts as a signaling molecule to curtail further cholesterol production.

One of the key mechanisms involves the SREBP-2 protein, a transcription factor that controls the expression of genes involved in cholesterol synthesis, including HMGCR. ahajournals.orgfrontiersin.org 25-HC facilitates the retention of the SREBP-2/SCAP (SREBP Cleavage-Activating Protein) complex in the endoplasmic reticulum (ER) by promoting the binding of this complex to Insulin-Induced Gene (INSIG) proteins. nih.govcdnsciencepub.com This sequestration prevents the translocation of the SREBP-2/SCAP complex to the Golgi apparatus, where SREBP-2 would normally be cleaved and activated. nih.govresearchgate.net By inhibiting this cleavage, 25-HC effectively blocks the transcription of genes responsible for cholesterol synthesis. nih.gov

Furthermore, 25-HC directly targets HMGCR, the rate-limiting enzyme in the cholesterol biosynthesis pathway, for degradation. cdnsciencepub.com It promotes the binding of HMGCR to INSIG proteins, which in turn leads to the ubiquitination of HMGCR by E3 ubiquitin ligases like TRC8, MARCH6, and gp78. cdnsciencepub.com This ubiquitination marks HMGCR for extraction from the ER membrane and subsequent degradation by the proteasome in the cytosol. nih.govcdnsciencepub.com This dual action of suppressing SREBP-2 activation and promoting HMGCR degradation ensures a robust and rapid shutdown of cholesterol synthesis when cellular levels are sufficient. nih.govcdnsciencepub.com

Modulation of Intracellular Cholesterol Transport and Distribution (e.g., INSIG Interaction, Membrane Contact Sites)

25-HC plays a crucial role in directing the movement of cholesterol within the cell. Its interaction with INSIG proteins is central to this process. nih.govfrontiersin.org By binding to INSIG, 25-HC not only retains the SREBP-SCAP complex in the ER but also influences the distribution of cholesterol. nih.govcdnsciencepub.com

The endoplasmic reticulum is a major hub for cholesterol synthesis and sensing. ahajournals.org 25-HC is thought to trigger the movement of cholesterol to the ER, where the cell's cholesterol homeostatic machinery resides. nih.gov While the precise mechanisms of this transport are still under investigation, it is understood to involve both vesicular and non-vesicular pathways, potentially utilizing membrane contact sites where the ER comes into close proximity with other organelles like the plasma membrane. ahajournals.org This repositioning of cholesterol to the ER is a critical step in initiating the regulatory responses, including the suppression of synthesis and activation of storage pathways.

Activation of Cholesterol Esterification and Storage (e.g., ACAT1-Dependent Processes)

When faced with an excess of free cholesterol, which can be toxic to the cell, 25-HC promotes its conversion into a less harmful, storable form: cholesteryl esters. nih.govfrontiersin.org This process, known as cholesterol esterification, is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), which is located in the endoplasmic reticulum. frontiersin.orgfrontiersin.org

Promotion of Cholesterol Efflux and Reverse Cholesterol Transport (e.g., ABCA1, ABCG1 Expression via LXR Activation)

In addition to inhibiting synthesis and promoting storage, 25-HC also facilitates the removal of excess cholesterol from cells through a process called reverse cholesterol transport. nih.gov This is achieved primarily through the activation of Liver X Receptors (LXRs), which are nuclear receptors that act as cholesterol sensors. nih.govfrontiersin.org

Upon binding to 25-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as LXR response elements in the promoter regions of target genes. cdnsciencepub.comfrontiersin.org This leads to the increased expression of key proteins involved in cholesterol efflux, most notably ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1). nih.govfrontiersin.orgnih.gov

ABCA1 facilitates the transfer of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles. ahajournals.orgspandidos-publications.com

ABCG1 promotes the efflux of cholesterol to mature HDL particles. ahajournals.orgspandidos-publications.com

By upregulating the expression of these transporters, 25-HC enhances the capacity of cells, particularly macrophages, to offload excess cholesterol, which is then transported back to the liver for excretion. nih.govnih.gov This LXR-mediated pathway is a critical component of maintaining cholesterol balance and preventing the accumulation of cholesterol in peripheral tissues. ahajournals.org

Interaction with Nuclear Receptors and Transcription Factors

25-hydroxycholesterol exerts a significant portion of its regulatory effects by directly interacting with and modulating the activity of specific nuclear receptors and transcription factors. This interaction allows it to translate changes in cellular cholesterol levels into transcriptional responses that govern lipid metabolism.

Liver X Receptors (LXRs) as Primary Ligands and Their Signaling Cascade

25-hydroxycholesterol is a well-established endogenous ligand for Liver X Receptors (LXRs), which encompass two isoforms: LXRα (NR1H3) and LXRβ (NR1H2). nih.govcdnsciencepub.commdpi.com These receptors function as "cholesterol sensors" within the cell. oup.com While other oxysterols also act as LXR ligands, 25-HC is a potent activator of LXR-mediated pathways. nih.govmdpi.com

The activation of LXRs by 25-HC initiates a specific signaling cascade. Upon ligand binding, the LXR undergoes a conformational change that promotes its heterodimerization with another nuclear receptor, the Retinoid X Receptor (RXR). frontiersin.orgspandidos-publications.com This LXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences called LXR Response Elements (LXREs) located in the promoter regions of target genes. nih.govoup.com

Binding of the LXR/RXR heterodimer to LXREs recruits coactivator proteins, leading to the transcriptional activation of a suite of genes involved in cholesterol homeostasis and lipid metabolism. spandidos-publications.com The primary and most well-documented consequence of this activation is the upregulation of genes that promote reverse cholesterol transport.

Key LXR Target Genes in Cholesterol Efflux:

| Gene | Protein Product | Function in Cholesterol Homeostasis |

| ABCA1 | ATP-binding cassette transporter A1 | Mediates the efflux of cholesterol and phospholipids to lipid-poor apolipoprotein A-I (apoA-I). ahajournals.orgfrontiersin.orgnih.gov |

| ABCG1 | ATP-binding cassette transporter G1 | Promotes the efflux of cholesterol to mature high-density lipoprotein (HDL) particles. ahajournals.orgfrontiersin.orgnih.gov |

| APOE | Apolipoprotein E | A component of lipoproteins that facilitates lipid transport and clearance. nih.gov |

The activation of this signaling cascade by 25-HC effectively enhances the cell's ability to remove excess cholesterol, thereby preventing its accumulation and the formation of foam cells, a hallmark of atherosclerosis. nih.gov While LXR activation is crucial for cholesterol efflux, it's noteworthy that in some contexts, particularly in the liver, LXR activation can also promote the expression of genes involved in fatty acid synthesis, such as SREBP-1c. nih.govphysiology.org However, the primary role of the 25-HC-LXR axis in peripheral cells like macrophages is the promotion of cholesterol removal. physiology.org

Sterol Regulatory Element-Binding Proteins (SREBPs) as Downstream Targets

25-Hydroxycholesterol (25-HC) is a potent regulator of cholesterol homeostasis, primarily by suppressing the activity of Sterol Regulatory Element-Binding Proteins (SREBPs). nih.gov SREBPs are transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. scbt.com The regulatory mechanism of 25-HC on SREBPs is intricate, involving a multi-protein complex in the endoplasmic reticulum (ER).

Under conditions of low cellular sterol levels, SREBPs are escorted from the ER to the Golgi apparatus by the SREBP cleavage-activating protein (SCAP). mdpi.compnas.org In the Golgi, SREBPs undergo proteolytic cleavage, releasing their N-terminal domain, which then translocates to the nucleus to activate gene transcription. pnas.orgscienceopen.com

The presence of 25-HC disrupts this process. It facilitates the binding of SCAP to insulin-induced gene (Insig) proteins, which are ER retention proteins. capes.gov.brnih.govnih.gov This interaction sequesters the SCAP-SREBP complex within the ER, preventing its transport to the Golgi and subsequent activation. scienceopen.com Interestingly, while both cholesterol and 25-HC inhibit SREBP activation, they do so through different mechanisms. Cholesterol directly binds to SCAP, inducing a conformational change that promotes its interaction with Insig. capes.gov.brnih.gov In contrast, 25-HC does not appear to bind directly to SCAP or induce a similar conformational change in it. capes.gov.brnih.gov Instead, evidence suggests that 25-HC binds to Insig, which then facilitates the SCAP-Insig interaction. pnas.org This leads to the hypothesis of a putative 25-HC sensor protein that mediates this indirect effect on the SCAP-Insig complex. capes.gov.brnih.gov

The sensitivity of SREBP processing to sterol levels is enhanced by the presence of Insig proteins. nih.gov The formation of the ternary complex of SCAP, Insig, and 25-HC is a critical control point in cholesterol metabolism. mdpi.com Cryogenic electron microscopy studies have provided insights into the structure of the human SCAP/Insig-2 complex in the presence of 25-hydroxycholesterol, showing the sterol positioned between the two proteins within the membrane. scienceopen.comnih.gov

Furthermore, the inhibitory effect of 25-HC on SREBP is production-dependent. researchgate.net Studies have shown that the endogenous synthesis of 25-HC by the enzyme cholesterol 25-hydroxylase (CH25H) effectively suppresses SREBP-2 activity. researchgate.net This highlights the physiological relevance of localized 25-HC production in regulating cholesterol homeostasis.

It's also noteworthy that the effects of 25-HC on cholesterol esterification and SREBP processing can be separated. nih.gov While 25-HC stimulates the activity of acyl-coenzyme A:cholesterol acyltransferase (ACAT), leading to the esterification of cholesterol, this is not a prerequisite for its suppression of SREBP processing. nih.govelifesciences.org This indicates that the movement of cholesterol to the ER for esterification is distinct from its role in the regulatory machinery governing SREBP. nih.gov

Retinoic Acid Receptor-Related Orphan Receptors (RORs)

Recent research has identified Retinoic Acid Receptor-Related Orphan Receptors (RORs) as another class of nuclear receptors that are modulated by 25-hydroxycholesterol. Specifically, 25-HC has been shown to act as an inverse agonist for RORα and RORγ. This means that it binds to these receptors and reduces their constitutive activity. The interaction of 25-HC with RORs leads to the suppression of the expression of their target genes. This has significant implications for inflammatory responses, as RORs are known to be key regulators of Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17. By inhibiting ROR activity, 25-HC can thus exert anti-inflammatory effects.

Engagement with G Protein-Coupled Receptors (GPCRs)

Beyond its role in intracellular sterol sensing, 25-hydroxycholesterol also functions as an extracellular signaling molecule by engaging with specific G protein-coupled receptors (GPCRs). This expands its regulatory influence to a broader range of physiological processes, particularly in the immune system.

GPR183/EBI2 Ligand Activity and Functional Implications

25-Hydroxycholesterol is the endogenous ligand for the G protein-coupled receptor GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2). The binding of 25-HC to GPR183 activates downstream signaling pathways that are crucial for orchestrating immune cell migration. This interaction plays a pivotal role in the adaptive immune response by directing the positioning of B cells, T cells, and dendritic cells within secondary lymphoid organs.

The expression of the enzyme that synthesizes 25-HC, cholesterol 25-hydroxylase (CH25H), and its receptor GPR183 are spatially and temporally regulated. This precise control creates gradients of 25-HC that guide immune cells to specific microenvironments within lymph nodes and the spleen. For instance, this signaling axis is critical for the positioning of B cells at the outer follicular and interfollicular regions, which is essential for an effective humoral immune response. The 25-HC/GPR183 pathway has also been implicated in the inflammatory response and the pathogenesis of some autoimmune diseases.

Influence on Other Intracellular Signaling Cascades (e.g., MAPK-ERK, Calcium-AMPK)

The regulatory actions of 25-hydroxycholesterol extend to other significant intracellular signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK-ERK) and calcium-AMP-activated protein kinase (Calcium-AMPK) cascades.

Activation of the GPR183 receptor by 25-HC can trigger downstream signaling that involves the MAPK-ERK pathway. This pathway is a central regulator of a wide array of cellular processes, including cell proliferation, differentiation, and survival. By modulating MAPK-ERK signaling, 25-HC can influence the fate and function of various cell types, particularly within the immune system.

Furthermore, 25-hydroxycholesterol has been shown to influence cellular energy homeostasis through the AMPK pathway. While the precise mechanisms are still under investigation, it is suggested that changes in membrane cholesterol composition or fluidity induced by 25-HC could lead to an increase in intracellular calcium levels. This elevation in calcium can, in turn, activate AMPK, a key sensor of cellular energy status. Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP, such as lipid synthesis. The link between 25-HC, calcium signaling, and AMPK activation provides another layer of control over cellular metabolism. nih.gov

Role of 25 Hydroxycholesterol in Immunological and Inflammatory Responses

Modulation of Innate Immune Cell Functions

The innate immune system, the body's first line of defense, is profoundly influenced by 25-HC. This oxysterol targets key innate immune cells, including macrophages and microglia, to orchestrate a complex and context-dependent inflammatory response.

Impact on Macrophage and Microglial Activation and Lipid Metabolism

25-Hydroxycholesterol (B127956) plays a significant role in modulating the activation and lipid metabolism of macrophages and microglia, the primary immune cells of the central nervous system. biorxiv.orgrupress.org In macrophages, 25-HC can amplify inflammatory responses, particularly in lipid-loaded cells, by altering the accessible cholesterol in the plasma membrane. nih.gov This modification can enhance Toll-like receptor 4 (TLR4) signaling, leading to increased expression of pro-inflammatory genes. nih.gov

In the brain, activated microglia upregulate the expression of CH25H, the enzyme responsible for producing 25-HC. biorxiv.orgresearchgate.net This secreted 25-HC can then act on astrocytes, the most abundant glial cells, to regulate their lipid metabolism. researchgate.netnih.gov Specifically, 25-HC can suppress the expression of SREBF2, a key regulator of cholesterol synthesis, leading to reduced cholesterol production in astrocytes. nih.gov It also promotes the storage of cholesteryl esters in lipid droplets. nih.gov This interplay between microglia and astrocytes, mediated by 25-HC, is crucial for maintaining cholesterol balance in the brain during inflammation. researchgate.net

Furthermore, studies have shown that 25-HC can influence the expression of apolipoprotein E (ApoE) in astrocytes, a protein critical for lipid transport in the brain. nih.govbiorxiv.org Treatment with 25-HC has been observed to increase the extracellular levels of ApoE lipoprotein particles. nih.gov

Table 1: Effects of 25-Hydroxycholesterol on Macrophage and Microglial Lipid Metabolism

| Cell Type | Key Finding | Regulated Molecules/Pathways | Reference |

|---|---|---|---|

| Macrophages | Amplifies inflammatory response in lipid-loaded cells. | Plasma membrane cholesterol, TLR4 signaling, NF-κB | nih.gov |

| Macrophages | Regulates lipid droplet homeostasis. | Ch25h, Vldlr | plos.org |

| Macrophages | Acts as a cholesterol satiety signal via LXR/SREBP-1 inhibition. | LXR, SREBP-1, ACC1, FAS, HMGR, LDLR | physiology.orgphysiology.orgnih.gov |

| Microglia | Secreted 25-HC modulates astrocyte lipid metabolism. | SREBF2, ApoE | researchgate.netnih.gov |

| Astrocytes (in response to microglial 25-HC) | Reduced cholesterol synthesis and increased cholesteryl ester storage. | SREBF2, ABCA1, LDLR | nih.gov |

| Astrocytes (in response to microglial 25-HC) | Increased extracellular ApoE levels. | ApoE | nih.gov |

Regulation of Inflammasome Activity (e.g., NLRP3-Mediated Responses)

The inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). 25-HC has been shown to be a potent regulator of inflammasome activity, particularly the NLRP3 inflammasome.

Research indicates that 25-HC can promote the assembly and activation of the NLRP3 inflammasome. frontiersin.orgresearchgate.net This activation can be triggered through various mechanisms, including potassium efflux and the generation of mitochondrial reactive oxygen species (ROS). frontiersin.orgresearchgate.net In some contexts, 25-HC can suppress the secretion of IL-1β by inhibiting inflammasomes, highlighting its dual role in inflammation. frontiersin.org The inhibition of sterol regulatory element-binding protein 2 (SREBP2) by 25-HC can also lead to repressed inflammasome activity and reduced IL-1β production. frontiersin.orgescholarship.orgrupress.org

Conversely, studies have also demonstrated that 25-HC can aggravate cellular injury by promoting the activation of the NLRP3 inflammasome in specific conditions, such as myocardial ischemia/reperfusion injury. bjournal.org

Impact on Adaptive Immunity

Beyond its effects on the innate immune system, 25-HC also exerts significant control over the adaptive immune response, influencing the function of both B-cells and T-cells.

B-cell Function and Immunoglobulin Production Suppression

25-Hydroxycholesterol, often secreted by macrophages in response to the activation of Toll-like receptors (TLRs), acts as a potent suppressor of B-cell function. pnas.orgpnas.orgnih.gov It can inhibit the proliferation of B-cells stimulated by interleukin-2 (B1167480) (IL-2). pnas.orgnih.gov

A key mechanism of this suppression is the repression of activation-induced cytidine (B196190) deaminase (AID) expression, an enzyme essential for class switch recombination (CSR) and somatic hypermutation in B-cells. pnas.orgnih.gov By blocking CSR, 25-HC markedly decreases the production of immunoglobulins, particularly Immunoglobulin A (IgA). pnas.orgpnas.orgnih.gov This provides a mechanism for the innate immune system to negatively regulate the adaptive immune response both locally and systemically. pnas.orgnih.gov

Table 2: Impact of 25-Hydroxycholesterol on B-cell Function

| Effect | Mechanism | Key Molecules Involved | Reference |

|---|---|---|---|

| Suppression of B-cell proliferation | Inhibition of IL-2-mediated stimulation | IL-2 | pnas.orgnih.gov |

| Decreased IgA production | Repression of AID expression and blockage of class switch recombination | AID, IgA | pnas.orgpnas.orgnih.gov |

| Altered B-cell migration | Regulation of B-cell positioning in lymphoid tissues | EBI2/GPR183 | pnas.orgmdpi.comnih.gov |

T-cell Polarization and Cytokine Secretion

25-Hydroxycholesterol also plays a crucial role in modulating T-cell responses, influencing their polarization and the cytokines they secrete. In CD4+ T cells, 25-HC can activate the sterol regulatory element-binding protein 1 (SREBP1) or inhibit RORγt through the liver X receptor (LXR), leading to the inhibition of IL-17 expression and Th17 cell differentiation. frontiersin.org

Furthermore, in type 1 regulatory T (TR1) cells, which are induced by IL-27, the levels of 25-HC and its synthesizing enzyme CH25H are specifically increased. frontiersin.orgfrontiersin.org In this context, 25-HC acts to negatively regulate the production of the anti-inflammatory cytokine IL-10 via LXR signaling. frontiersin.orgfrontiersin.org This suggests a pro-inflammatory role for 25-HC in fine-tuning CD4+ T-cell polarization. nih.gov Conversely, IL-27 can also induce CH25H expression in CD4+ T cells, and the resulting 25-HC can suppress T cell growth and cholesterol biosynthesis. nih.gov

Antimicrobial and Antiviral Mechanisms

25-Hydroxycholesterol exhibits broad antimicrobial and antiviral activity through a variety of mechanisms that often involve the manipulation of cellular lipid metabolism. mdpi.comnih.gov

A primary antiviral mechanism of 25-HC is the inhibition of cholesterol biosynthesis and the depletion of accessible cholesterol from the plasma membrane. biologists.combiorxiv.orgresearchgate.net This alteration of the cellular membrane can broadly inhibit the entry of various viruses by preventing their fusion with the host cell. biologists.comcdnsciencepub.com

25-HC can also interfere with viral replication and assembly by antagonizing the prenylation of both viral and host proteins. mdpi.comcdnsciencepub.com Furthermore, it can interact with oxysterol-binding proteins to alter the distribution of cholesterol within the cell, thereby impeding viral processes. mdpi.comnih.gov

In addition to these direct effects, 25-HC contributes to the antiviral state by modulating inflammatory and immune responses. mdpi.com It can act as an amplifier of inflammatory signaling, leading to the increased expression of antiviral cytokines. mdpi.com For instance, it has been shown to potentiate the expression of IFN-β in response to viral RNA analogues. cdnsciencepub.com

Table 3: Antimicrobial and Antiviral Mechanisms of 25-Hydroxycholesterol

| Mechanism | Effect on Pathogen | Key Host Molecules/Pathways Involved | Reference |

|---|---|---|---|

| Inhibition of cholesterol synthesis | Blocks viral entry and replication | SREBP pathway | biologists.combiorxiv.orgcdnsciencepub.com |

| Depletion of plasma membrane cholesterol | Inhibits viral fusion with host cell | Plasma membrane lipids | biologists.comresearchgate.netcdnsciencepub.com |

| Antagonism of protein prenylation | Interferes with viral replication and assembly | Geranylgeraniol | biorxiv.orgcdnsciencepub.com |

| Alteration of intracellular cholesterol distribution | Impedes viral processes | Oxysterol-binding proteins | mdpi.comnih.gov |

| Amplification of inflammatory signaling | Induces antiviral cytokines | IFN-β, IL-1β, IL-8 | mdpi.comcdnsciencepub.com |

| Reduction of accessible cholesterol on the plasma membrane | Limits pore formation by bacterial toxins | ACAT | frontiersin.org |

Regulation of Pro-inflammatory Cytokine and Chemokine Expression

Cholestan-25-ol, more commonly known as 25-hydroxycholesterol (25HC), is a pivotal oxysterol that demonstrates a complex and often dualistic role in the modulation of immunological and inflammatory responses. Its influence is context-dependent, capable of both amplifying and suppressing inflammatory pathways through its intricate regulation of cytokine and chemokine expression. This regulation is critical in shaping the innate and adaptive immune responses to various stimuli, including pathogens and sterile inflammatory triggers.

Research has established that 25HC can act as a potent amplifier of inflammatory signaling in immune cells like macrophages. nih.gov However, it also possesses significant anti-inflammatory properties, particularly in the negative feedback regulation of inflammasome activation. mdpi.com This section details the multifaceted role of 25HC in controlling the expression of pro-inflammatory cytokines and chemokines, highlighting the specific molecules it affects and the underlying molecular mechanisms.

Pro-inflammatory Effects on Cytokine Production

25-hydroxycholesterol can significantly enhance the production of several key pro-inflammatory cytokines in various cell types. This pro-inflammatory action is often triggered in response to the activation of innate immune sensors, such as Toll-like receptors (TLRs). nih.govmdpi.com In human monocytes, macrophages, and epithelial cells, 25HC has been shown to induce the secretion of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and macrophage colony-stimulating factor (M-CSF). mdpi.com This effect is not limited to individual cell types; in co-cultures of human monocytes and vascular smooth muscle cells, 25HC also provokes IL-1β production. mdpi.com

The mechanisms driving this pro-inflammatory surge are linked to the activation of major signaling cascades. 25HC can promote the production of pro-inflammatory cytokines by activating the nuclear factor kappa-B (NF-κB) and ERK1/2 pathways. mdpi.com A specific mechanism involves 25HC acting as a lipid ligand for integrins, which subsequently activates NF-κB signaling. plos.org Furthermore, 25HC amplifies inflammatory signaling by facilitating the recruitment of AP-1 (Activator Protein-1) transcription factor components to the promoters of a subset of TLR-responsive genes. nih.gov In models of neuroinflammation, the concentration of 25HC in the brain has been observed to correlate positively with the levels of IL-1β and IL-6, and mice deficient in the enzyme that produces 25HC (CH25H) exhibit a reduced pro-inflammatory cytokine profile. biorxiv.orgnih.gov

Table 1: Pro-inflammatory Effects of 25-Hydroxycholesterol

| Cytokine | Effect | Cell/Model System | Key Mechanism/Finding |

|---|---|---|---|

| IL-1β | Induction/Secretion | Monocytes/Macrophages, Microglia, Co-cultures of Monocytes and Smooth Muscle Cells | Amplifies LPS-induced production; correlates with 25HC levels in the brain. mdpi.combiorxiv.orgbiorxiv.org |

| IL-6 | Induction/Secretion | Monocytes/Macrophages, Airway Epithelial Cells | Induced in response to 25HC stimulation; dependent on NF-κB pathway. mdpi.comfrontiersin.org |

| IL-8 | Induction/Secretion | Monocytes/Macrophages, Airway Epithelial Cells | Stimulated via NF-κB pathway in epithelial cells. mdpi.comfrontiersin.org |

| TNF-α | Induction/Secretion | Mouse Microglia | LPS-induced TNF-α secretion was not significantly affected by the absence of 25HC. biorxiv.org |

| M-CSF | Induction/Secretion | Monocytes/Macrophages | Induced alongside other pro-inflammatory cytokines. mdpi.com |

Anti-inflammatory Effects on Cytokine Production

In stark contrast to its role as an inflammatory amplifier, 25-hydroxycholesterol also functions as a potent anti-inflammatory molecule, primarily by suppressing the production of IL-1 family cytokines, including IL-1α, IL-1β, and IL-18. mdpi.comnih.gov The principal mechanism for this effect is the ability of 25HC to act as an antagonist of Sterol Regulatory Element-Binding Protein (SREBP) processing. mdpi.comahajournals.org By inhibiting the SREBP pathway, 25HC reduces the transcription of the Il1b gene and broadly represses the activity of IL-1-activating inflammasomes. mdpi.comnih.govahajournals.org

Specifically, 25HC has been demonstrated to inhibit the activation of the NLRP3 and AIM2 inflammasomes. frontiersin.orgnih.govscielo.br This is a critical negative feedback mechanism, as studies have shown that macrophages from mice lacking the CH25H enzyme, and are therefore unable to synthesize 25HC, lead to an overproduction of IL-1 family cytokines when stimulated. mdpi.commdpi.com An additional anti-inflammatory pathway involves 25HC interacting with myeloid differentiation protein 2 (MD2), which prevents lipopolysaccharide (LPS) from binding to TLR4 and subsequently inhibits the activation of NF-κB and AP-1. frontiersin.orgnih.gov

Table 2: Anti-inflammatory Effects of 25-Hydroxycholesterol

| Cytokine Family | Effect | Cell/Model System | Key Mechanism/Finding |

|---|---|---|---|

| IL-1 Family (IL-1α, IL-1β, IL-18) | Suppression/Inhibition | Mouse Macrophages | Antagonizes SREBP processing, reducing Il1b transcription and repressing inflammasome activation. mdpi.comnih.gov |

| IL-1β | Inhibition | Activated Macrophages | Prevents AIM2 inflammasome activation by maintaining mitochondrial integrity through SREBP2 inhibition. frontiersin.org |

| General Inflammation | Inhibition | Macrophages | Interacts with MD2 to prevent LPS binding to TLR4, inhibiting NF-κB and AP-1 transcription. frontiersin.orgnih.gov |

Regulation of Chemokine Expression and Cell Migration

25-hydroxycholesterol is also a key regulator of chemokines, the signaling proteins that direct the migration of immune cells. It has been found to induce the expression of powerful chemoattractants, including C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and C-C motif chemokine ligand 5 (CCL5). mdpi.commdpi.comnih.gov The production of these chemokines is vital for recruiting immune cells to sites of infection or injury. mdpi.com

Furthermore, the influence of 25HC on cell migration extends to the central nervous system. The migration of Natural Killer (NK) cells into the brain during inflammation is guided by chemokines such as CCL2 and C-X-C motif chemokine ligand 10 (CXCL10), and evidence suggests that 25HC plays a role in this process. nih.gov Notably, the chemotactic properties are not exclusive to 25HC. Its enzymatic metabolite, 7α,25-dihydroxycholesterol, is a high-affinity ligand for the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2). This receptor is expressed on various immune cells and is a critical mediator of their migration and positioning within lymphoid tissues. biorxiv.org

Table 3: Regulation of Chemokine Expression by 25-Hydroxycholesterol

| Chemokine | Effect | Cell/Model System | Key Mechanism/Finding |

|---|---|---|---|

| CCL2 (MCP-1) | Induction | Colon Tissue | 25HC can promote the expression of CCL2. nih.govnih.gov |

| CCL5 (RANTES) | Induction | Macrophages/Epithelial Cells | 25HC induces the production and release of CCL5, recruiting cells to the site of infection. mdpi.commdpi.com |

| CXCL10 | Associated Regulation | Microglia | Expression of CXCL10 is decreased in Ch25h-deficient microglia, suggesting a role for 25HC in its regulation. nih.gov |

Pathobiological Implications of 25 Hydroxycholesterol Dysregulation in Disease Mechanisms

Association with Neurodegenerative Conditions

Emerging evidence links elevated levels and dysregulated metabolism of 25-HC to several debilitating neurodegenerative diseases.

Alzheimer's Disease (AD): In the context of AD, 25-HC is considered a modulator of neuroinflammation and neurodegeneration. stressmarq.comnih.gov The gene encoding its synthesizing enzyme, Ch25h, is upregulated in the brains of AD patients and is recognized as a disease-associated microglia (DAM) gene. stressmarq.com Studies show that amyloid-beta (Aβ) can increase Ch25h expression and subsequent 25-HC levels in microglia. researchgate.net This elevation of 25-HC impairs the surveillance and phagocytic functions of microglia, the brain's resident immune cells, while increasing the production of pro-inflammatory cytokines. researchgate.netnih.gov Mechanistically, 25-HC promotes cholesterol esterification, which disrupts cell membrane dynamics and reduces microglial mobility. researchgate.netnih.gov In mouse models of tauopathy, a key feature of AD, the absence of Ch25h and the resulting reduction in 25-HC led to significantly decreased neurodegeneration and neuroinflammation. nih.gov This suggests that 25-HC plays a crucial role in potentiating pro-inflammatory signaling that drives tau-mediated neurodegeneration. nih.gov

Amyotrophic Lateral Sclerosis (ALS): Research points to the involvement of 25-HC in the pathogenesis of ALS, a progressive motor neuron disease. oncotarget.comnih.govalsnewstoday.com Studies have found higher levels of 25-HC in the serum and cerebrospinal fluid (CSF) of untreated ALS patients compared to controls. nih.govfrontiersin.org Furthermore, serum levels of 25-HC in ALS patients have been significantly associated with disease severity and the rate of progression. nih.govfrontiersin.org In cellular and animal models of ALS, 25-HC has been shown to induce neuronal apoptosis. nih.govalsnewstoday.com The enzymes responsible for 25-HC synthesis are upregulated in the early symptomatic stage of the disease in mouse models. oncotarget.comnih.gov The proposed mechanism involves 25-HC mediating neuronal death through the activation of pathways like glycogen (B147801) synthase kinase-3β (GSK-3β). oncotarget.comfrontiersin.org However, some studies also suggest a potential compensatory role, where 25-HC might restore certain synaptic abnormalities at the pre-onset stage of the disease. genescells.ru

Spastic Paraplegia Type 5 (SPG5): SPG5 is a hereditary spastic paraplegia caused by mutations in the CYP7B1 gene, which encodes an enzyme that metabolizes 25-HC. mdpi.comoup.comhspersunite.org.au This genetic defect leads to the accumulation of 25-HC and other oxysterols in the plasma and central nervous system. mdpi.comoup.comhspersunite.org.au The buildup of these neurotoxic oxysterols is believed to cause the progressive loss of motor neurons in the corticospinal tract that characterizes the disease. mdpi.comhspersunite.org.au Plasma levels of 25-HC and 27-hydroxycholesterol (B1664032) are considered robust diagnostic biomarkers for SPG5, discriminating between patients and healthy controls with high sensitivity and specificity. oup.comhspersunite.org.au Studies in Cyp7b1 knockout mice confirm a significant build-up of 25-HC in both the brain and plasma. mdpi.com

X-linked Adrenoleukodystrophy (X-ALD): In X-ALD, a metabolic disorder affecting the nervous system, 25-HC is implicated in the neuroinflammatory processes that drive the disease. mdpi.comiiarjournals.org Specifically, in the most severe form, childhood cerebral ALD (CCALD), 25-HC contributes to cerebral inflammation by activating the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.comiiarjournals.orgfrontiersin.org Studies using induced pluripotent stem cells (iPSCs) from CCALD patients have shown that they produce more 25-HC and its synthesizing enzyme, CH25H. frontiersin.orgadrenoleukodystrophynews.com Interestingly, while 25-HC promotes neuroinflammation, the exogenous addition of 25-HC to patient-derived cells has been shown to reduce the accumulation of very long-chain fatty acids (VLCFAs), the primary metabolic defect in X-ALD. adrenoleukodystrophynews.com This suggests a complex, multifaceted role for 25-HC in X-ALD pathology. adrenoleukodystrophynews.com

| Disease | Key Findings Related to 25-Hydroxycholesterol (B127956) (25-HC) | Primary Mechanism | Reference |

|---|---|---|---|

| Alzheimer's Disease | Upregulated in DAM microglia; Impairs microglial phagocytosis; Levels increased by Aβ. | Potentiates pro-inflammatory signaling and tau-mediated neurodegeneration. | stressmarq.comnih.govresearchgate.net |

| Amyotrophic Lateral Sclerosis | Elevated levels in serum and CSF correlate with disease severity and progression; Induces neuronal apoptosis. | Mediates neuronal death via pathways like GSK-3β activation. | oncotarget.comnih.govfrontiersin.org |

| Spastic Paraplegia Type 5 | Accumulates due to mutations in the metabolizing enzyme CYP7B1; Serves as a diagnostic biomarker. | Neurotoxicity from oxysterol accumulation leads to motor neuron loss. | mdpi.comoup.comhspersunite.org.au |

| X-linked Adrenoleukodystrophy | Contributes to cerebral inflammation via NLRP3 inflammasome activation; Reduces VLCFA levels in vitro. | Dual role in promoting neuroinflammation and potentially reducing VLCFA accumulation. | mdpi.comfrontiersin.orgadrenoleukodystrophynews.com |

Involvement in Metabolic Dysregulation

Dysregulation of 25-HC is a significant factor in the pathogenesis of metabolic diseases, particularly those affecting the liver.

Nonalcoholic Fatty Liver Disease (NAFLD): 25-HC plays a crucial role in the development and progression of NAFLD, a condition characterized by excess fat accumulation in the liver. mdpi.comnih.gov Elevated levels of 25-HC have been found in the plasma of NAFLD patients. unito.it In experimental models, 25-HC promotes hepatic steatosis and inflammation. unito.it It enhances lipogenesis (fat production) in liver cells by activating the liver X receptor (LXR)/sterol-regulatory element binding protein 1c (SREBP-1c) pathway. unito.it Studies using Ch25h knockout mice revealed that while they have normal cholesterol homeostasis on a normal diet, they are more prone to hepatic steatosis when fed a high-fat diet. nih.gov The deficiency of Ch25h leads to reduced cholesterol efflux, increased cholesterol synthesis, and heightened activation of the NLRP3 inflammasome, all of which promote the fatty liver phenotype. nih.gov Conversely, its sulfated form, 25-hydroxycholesterol 3-sulfate (25HC3S), has shown potential therapeutic effects by downregulating lipid metabolism-associated pathways in human hepatocytes. asbmb.org

Metabolic Syndrome: While direct research on 25-HC and metabolic syndrome is intertwined with its role in NAFLD, the underlying mechanisms are highly relevant. Metabolic syndrome is a cluster of conditions including obesity, high blood pressure, and insulin (B600854) resistance, with NAFLD being a common component. The ability of 25-HC to promote hepatic fat accumulation and inflammation is a key driver in the liver-related complications of metabolic syndrome. nih.govunito.it By modulating key regulators of lipid metabolism like LXRs and SREBPs, 25-HC contributes to the dyslipidemia and steatosis that are hallmarks of this syndrome. nih.gov

Role in Inherited Disorders of Sterol Metabolism

In certain genetic disorders, the metabolism of sterols is directly impaired, leading to the accumulation of intermediates like 25-HC and causing severe pathology.

Cerebrotendinous Xanthomatosis (CTX): CTX is a rare autosomal recessive disorder caused by mutations in the CYP27A1 gene, which encodes the enzyme sterol 27-hydroxylase. rarediseases.orgresearchgate.netnih.gov This enzyme deficiency disrupts the bile acid synthesis pathway, leading to the accumulation of cholesterol and its metabolite cholestanol (B8816890) in various tissues, including the brain and tendons. rarediseases.orgki.se In the absence of functional CYP27A1, alternative metabolic pathways are upregulated, including the 25-hydroxylation pathway. mdpi.comnih.gov This results in the detection of 25-HC and its derivatives, such as 7α, 25-dihydroxycholest-4-en-3-one, in the brains of CTX patients, whereas these compounds are absent in healthy individuals. mdpi.comnih.gov The urine of CTX patients also contains large amounts of bile alcohols hydroxylated by 25-hydroxylase. researchgate.netmdpi.com This accumulation of abnormal sterols contributes to the progressive neurological symptoms, tendon xanthomas, and other clinical manifestations of the disease. rarediseases.orgmdpi.com

Contribution to Atherosclerosis Pathogenesis in Pre-clinical Models

25-HC is recognized as a pro-atherogenic molecule, contributing to the development of atherosclerosis, the hardening of arteries due to plaque buildup. It is one of the major cytotoxic oxysterols found in oxidized low-density lipoprotein (oxLDL). spandidos-publications.com Its mechanisms include inducing inflammation within the vessel wall and promoting the formation of foam cells, which are macrophages that have engulfed excessive amounts of cholesterol and are a key component of atherosclerotic plaques. 25-HC can induce pro-inflammatory responses in macrophages through the activation of integrin-focal adhesion kinase signaling. iiarjournals.org This inflammatory environment is a critical factor in the initiation and progression of atherosclerotic lesions.

Influence on Cell Proliferation, Differentiation, and Apoptosis in Experimental Cancer Models

The role of 25-HC in cancer is complex and appears to be context-dependent, with studies reporting effects on cell death, proliferation, and migration.

Proliferation and Apoptosis: 25-HC has been shown to induce apoptosis (programmed cell death) in various cell types, including macrophages and certain cancer cells like those from head and neck squamous cell carcinoma. iiarjournals.org In some experimental models, such as breast and ovarian cancer cells, 25-HC has been found to promote proliferation by activating estrogen receptor α (ERα). plos.orgnih.gov It can up-regulate estrogen target genes and stimulate growth in these hormone-sensitive cancers. plos.org In bladder cancer, 25-HC is aberrantly upregulated and promotes proliferation. spandidos-publications.comresearchgate.net Conversely, in gastric cancer cell lines, 25-HC did not directly affect proliferation or apoptosis but did decrease the cells' sensitivity to the chemotherapy drug 5-fluorouracil. spandidos-publications.com

Invasion and Migration: In several cancer types, including lung, breast, and endometrial cancer, 25-HC is associated with increased invasion and migration properties, often through the modulation of LXR expression. nih.gov For triple-negative breast cancer (TNBC), 25-HC has been found to induce the secretion of chemokines that promote cell migration. frontiersin.org

| Cancer Model | Effect of 25-Hydroxycholesterol | Mechanism | Reference |

|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma | Induces apoptosis. | Activation of death receptor and mitochondrial pathways. | iiarjournals.org |

| Breast and Ovarian Cancer | Promotes proliferation. | Activates estrogen receptor α (ERα) signaling. | plos.org |

| Bladder Cancer | Promotes proliferation and chemoresistance. | Upregulation of 25-HC levels in tissues. | spandidos-publications.comresearchgate.net |

| Gastric Cancer | Decreases sensitivity to 5-fluorouracil; enhances invasion. | No direct effect on proliferation or apoptosis. | spandidos-publications.com |

| Triple-Negative Breast Cancer | Promotes cell migration. | Induces secretion of chemokines (IL-8, CCL3, CCL4). | frontiersin.org |

Impact on Developmental Processes in Model Organisms

The enzymes that regulate 25-HC levels, such as CYP7B1, are known to be expressed in the brain during development. longdom.org While the direct impact of 25-HC on embryonic development is an area of ongoing research, its role in regulating cholesterol homeostasis is critical. Cholesterol is a fundamental component of cell membranes and a precursor for steroid hormones, making its precise regulation essential for normal developmental processes. The potent biological activities of 25-HC in cell proliferation, differentiation, and apoptosis suggest that its dysregulation could have significant consequences during development. stressmarq.comiiarjournals.org For instance, the deletion of the Cyp7b1 gene in mice, which leads to elevated 25-HC levels, results in a phenotype, although it is considered mild compared to the severe human condition of SPG5. mdpi.comlongdom.org This indicates that while developmental processes may have compensatory mechanisms, the balance of oxysterols like 25-HC is important for normal physiological function.

Advanced Analytical and Methodological Approaches for Cholestan 25 Ol Research

Extraction and Purification Techniques from Diverse Biological Matrices (e.g., Plasma, Tissues, Cell Cultures)

The accurate analysis of Cholestan-25-ol begins with its effective extraction and purification from complex biological samples such as plasma, tissues, and cell cultures. Given that oxysterols are present in very low concentrations amidst a vast excess of cholesterol, enrichment is a critical first step. nih.govucl.ac.uk

A common initial step involves the saponification of the sample to hydrolyze cholesteryl esters and triglycerides. slu.seresearchgate.net This process typically uses potassium hydroxide (B78521) in an ethanolic solution. internationaloliveoil.org Both cold saponification (at room temperature for an extended period) and hot saponification (at elevated temperatures for a shorter duration) are utilized, with the former often preferred to minimize the formation of artifacts. slu.se Following saponification, the unsaponifiable matter, which contains this compound, is extracted using an organic solvent like ethyl ether. internationaloliveoil.org

Solid-phase extraction (SPE) is a widely used technique for the cleanup and selective isolation of oxysterols from the extracted mixture. uio.noresearchgate.netnih.gov SPE cartridges, often with a reversed-phase (e.g., C18) or normal-phase (e.g., silica) stationary phase, effectively separate oxysterols from more nonpolar compounds like cholesterol and more polar impurities. uio.nolipidmaps.org For instance, a silica (B1680970) cartridge can be used where nonpolar lipids are eluted with hexane, and the sterol fraction containing this compound is subsequently eluted with a more polar solvent mixture like 30% isopropanol (B130326) in hexane. lipidmaps.org

For cellular samples, a Bligh/Dyer extraction method using a chloroform:methanol (B129727) mixture is frequently employed to extract total lipids, including this compound. lipidmaps.orgnih.gov This is often followed by purification steps to separate the sterol fraction from other lipid classes. lipidmaps.org Straight-phase chromatography is another technique used to separate oxysterols from the bulk of cholesterol before further analysis. nih.govucl.ac.uk

Chromatographic Separation Methodologies (e.g., High-Performance Liquid Chromatography - HPLC, Reversed-Phase HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of this compound from other structurally similar sterols and isomers. aston.ac.ukfishersci.fi Reversed-phase HPLC (RP-HPLC) is the most common mode used for oxysterol analysis due to its robustness and superior sensitivity when coupled with mass spectrometry. uio.noaston.ac.uk

In RP-HPLC, a hydrophobic stationary phase, typically an octadecyl (C18) bonded silica, is used with a polar mobile phase, which is usually a gradient of water and an organic solvent like methanol or acetonitrile. uio.no This setup allows for the separation of oxysterols based on their polarity, with more polar compounds eluting earlier. uio.no The separation of isomeric oxysterols, which differ only in the position of a hydroxyl group, is a significant challenge that can be addressed by optimizing the chromatographic conditions, including the choice of the C18 column and the mobile phase composition. nih.govuio.no

For instance, a typical RP-HPLC method might utilize a C18 column with a gradient mobile phase of methanol and water containing a small percentage of formic acid to control pH and improve ionization for subsequent mass spectrometric detection. nih.gov The flow rate and gradient profile are carefully optimized to achieve the best possible resolution between different oxysterols. While less common for routine analysis, normal-phase liquid chromatography (NPLC), which uses a polar stationary phase and a non-polar mobile phase, can also provide good chromatographic resolution for oxysterol isomers. aston.ac.uk

Mass Spectrometric Identification and Quantification Techniques (e.g., Electrospray Ionization Mass Spectrometry - ESI-MS, Tandem Mass Spectrometry - MS/MS)

Mass spectrometry (MS) is the definitive technique for the identification and quantification of this compound due to its high sensitivity and specificity. nih.gov Since oxysterols like this compound lack easily ionizable functional groups, derivatization is often employed to enhance their ionization efficiency, particularly for electrospray ionization (ESI). acs.orgresearchgate.net A common derivatization strategy involves oxidizing the 3β-hydroxyl group to a 3-ketone, followed by reaction with Girard P reagent to introduce a permanently charged quaternary ammonium (B1175870) group. ucl.ac.ukacs.org This "charge-tagging" dramatically improves the sensitivity of ESI-MS analysis, with improvements of over 1000-fold reported for 25-hydroxycholesterol (B127956). acs.org

Tandem mass spectrometry (MS/MS) is crucial for the unambiguous identification and quantification of this compound, especially in complex biological matrices. nih.govresearchgate.net In an MS/MS experiment, the derivatized this compound ion (the precursor ion) is selected and fragmented, and the resulting product ions are detected. nih.gov This process, often referred to as multiple reaction monitoring (MRM) when specific precursor-to-product ion transitions are monitored, provides a high degree of selectivity and allows for accurate quantification even at very low concentrations. nih.gov High-resolution mass spectrometry can also be used to determine the exact mass of the molecule, further confirming its identity. nih.govresearchgate.net

Atmospheric pressure chemical ionization (APCI) is another ionization technique that can be used for oxysterol analysis and may not always require derivatization. researchgate.netresearchgate.net The fragmentation patterns observed in the MS/MS spectra provide structural information that helps to distinguish between different oxysterol isomers. nih.govresearchgate.net

Application of Isotope-Labeled Internal Standards and Surrogate Analogs in Quantitative Analysis

For accurate and precise quantification of this compound, the use of isotope-labeled internal standards is indispensable. osti.govnih.govcapes.gov.br These standards are typically molecules of this compound that have been synthesized to include stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). nih.govnih.gov For example, deuterium-labeled 25-hydroxycholesterol is a commonly used internal standard. researchgate.net

The isotope-labeled internal standard is added to the biological sample at the very beginning of the extraction process. researchgate.netnih.gov Because it is chemically identical to the endogenous this compound, it behaves in the same way during all subsequent steps, including extraction, purification, derivatization, and chromatographic separation. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

During mass spectrometric analysis, the instrument can distinguish between the endogenous, unlabeled this compound and the heavier, isotope-labeled internal standard based on their mass-to-charge ratio. researchgate.net By comparing the signal intensity of the endogenous analyte to that of the known amount of the added internal standard, a precise and accurate quantification can be achieved, correcting for any variations in sample recovery or ionization efficiency. nih.gov This isotope-dilution mass spectrometry approach is considered the gold standard for quantitative analysis of low-abundance molecules like oxysterols. nih.govnih.gov

In Vitro and Ex Vivo Model Systems for Studying Metabolism and Function (e.g., Isolated Hepatocytes, Macrophages, Neuron Cultures)

In vitro and ex vivo model systems are essential tools for investigating the metabolism and cellular functions of this compound in a controlled environment. researchgate.netnih.gov These models allow researchers to study specific cellular and molecular pathways without the complexities of a whole organism.

In vitro studies often utilize cultured cell lines. For instance, macrophages and dendritic cells are used to study the role of this compound in immune responses, as these cells are known to produce and respond to this oxysterol. nih.gov Human-derived cell lines like HepG2 (a liver hepatoma cell line) and THP-1-derived macrophages are employed to investigate the effects of this compound and its metabolites on lipid metabolism and gene expression. vcu.edu Neuron cultures and astrocytes are valuable for studying the synthesis and function of oxysterols within the central nervous system. nih.govnih.gov

Ex vivo models involve the use of tissues or organs maintained in a viable state outside of the organism. ahajournals.orgnih.govjbtr.or.kr For example, isolated hepatocytes can be used to study the hepatic metabolism of this compound. researchgate.net These systems provide a bridge between in vitro cell culture and in vivo animal models, offering a more physiologically relevant context while still allowing for experimental manipulation. nih.gov Studies using these models have been crucial in demonstrating that this compound can be produced by various cell types upon inflammatory stimulation and can regulate cholesterol homeostasis. nih.gov

Molecular Biology and Biochemical Assays for Gene Expression and Protein Activity Analysis (e.g., RT-PCR, Western Blot, Enzyme Activity Assays)

To understand the molecular mechanisms through which this compound exerts its biological effects, a variety of molecular biology and biochemical assays are employed. These techniques allow for the analysis of changes in gene expression and protein activity in response to this compound treatment.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) , particularly quantitative RT-PCR (RT-qPCR), is a standard method to measure the messenger RNA (mRNA) levels of specific genes. vcu.eduresearchgate.net This technique is used to determine how this compound or its metabolites affect the expression of genes involved in lipid metabolism, such as HMG-CoA reductase (a key enzyme in cholesterol synthesis) and sterol regulatory element-binding proteins (SREBPs). vcu.edu

Western Blot analysis is used to detect and quantify the levels of specific proteins. researchgate.netnih.gov This technique can confirm whether changes in gene expression observed by RT-PCR translate to changes in protein levels. For example, Western blotting can be used to measure the protein expression of enzymes involved in lipogenesis or cholesterol transport in cells treated with this compound derivatives. researchgate.netnih.gov

Enzyme Activity Assays are performed to directly measure the functional activity of specific enzymes. These assays are crucial for understanding the metabolic pathways affected by this compound. For example, the activity of cholesterol-metabolizing enzymes like cytochrome P450s can be assessed in the presence of this compound. researchgate.net

Together, these molecular and biochemical techniques provide a detailed picture of the cellular and molecular responses to this compound, linking it to the regulation of specific genes and proteins and ultimately to its physiological functions. depauw.edulongdom.org

Table of Analytical Techniques for this compound Research

| Technique Category | Specific Method | Primary Application in this compound Research |

|---|---|---|

| Extraction & Purification | Saponification | Hydrolysis of cholesteryl esters to free this compound. |

| Liquid-Liquid Extraction | Initial isolation of the unsaponifiable lipid fraction from the biological matrix. | |

| Solid-Phase Extraction (SPE) | Selective purification and enrichment of this compound from crude extracts. | |

| Chromatographic Separation | Reversed-Phase HPLC (RP-HPLC) | Separation of this compound from other sterols and isomers based on polarity. |

| Normal-Phase HPLC (NP-HPLC) | Alternative method for high-resolution separation of oxysterol isomers. | |

| Mass Spectrometry | Electrospray Ionization (ESI-MS) | Ionization of derivatized this compound for sensitive detection. |

| Atmospheric Pressure Chemical Ionization (APCI-MS) | Ionization of this compound, often without derivatization. | |

| Tandem Mass Spectrometry (MS/MS) | Specific identification and quantification through fragmentation analysis (MRM). | |

| Molecular & Biochemical Assays | RT-PCR / RT-qPCR | Quantification of gene expression levels (mRNA) in response to this compound. |

| Western Blot | Detection and quantification of specific protein levels. | |

| Enzyme Activity Assays | Direct measurement of the functional activity of metabolic enzymes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.